Indolin-5-ol hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWKCRIYFOSRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Indolin 5 Ol Hydrochloride and Its Analogs
Strategies for the Construction of the Indoline-5-ol Scaffold
The assembly of the indoline-5-ol core can be accomplished through several synthetic routes, each presenting distinct benefits and drawbacks. These methods typically center on the formation of the five-membered nitrogen-containing ring while introducing or maintaining the hydroxyl group at the 5-position.
Reductive Cyclization Approaches to Indolines
A classic and effective method for synthesizing the indoline (B122111) ring system is through the reductive cyclization of ortho-substituted nitroarenes. thieme-connect.comnih.gov This process generally involves the reduction of a nitro group to an amine, which subsequently undergoes an intramolecular cyclization. For the synthesis of 5-hydroxyindolines, an appropriately substituted 2-(2-nitrovinyl)phenol serves as the starting material.
A frequently used strategy is the catalytic hydrogenation of a substituted o-nitrostyrene. unimi.itmdpi.com For example, reducing a compound such as 1-methoxy-4-(2-nitrovinyl)benzene can yield the corresponding 5-methoxyindoline, which can then be de-methylated to produce the desired 5-hydroxyindoline. A variety of reducing agents can be utilized, including catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reductants like tin(II) chloride (SnCl2) or iron in acetic acid. The selection of the reducing agent is crucial to prevent over-reduction or unwanted side reactions.
| Starting Material | Reagents and Conditions | Product |
| 2-(2-Nitrovinyl)phenol derivative | H2, Pd/C, Ethanol | 5-Hydroxyindoline derivative |
| 1-Methoxy-4-(2-nitrovinyl)benzene | SnCl2, HCl, Ethanol | 5-Methoxyindoline |
| Substituted 2-nitrostyrene | Fe, CH3COOH | Indoline derivative |
Palladium-Catalyzed Coupling Reactions for 5-Hydroxyindole (B134679) Formation
Palladium-catalyzed cross-coupling reactions have become powerful tools for constructing indole (B1671886) and indoline scaffolds. bohrium.com A notable example is the Larock indole synthesis, which involves a palladium-catalyzed annulation of an alkyne and an o-iodoaniline. nih.govmdpi.com To create a 5-hydroxyindole, a 4-iodo-3-aminophenol derivative can be used as a starting material.
Another palladium-catalyzed method is the intramolecular cyclization of an N-allyl-o-haloaniline derivative. In this process, the hydroxyl group at the desired position can be protected during the reaction and later deprotected. These techniques offer high functional group tolerance and enable the introduction of diverse substituents onto the indoline ring.
| Reaction Type | Key Reactants | Catalyst | Product |
| Larock Indole Synthesis | 4-Iodo-3-aminophenol derivative, Alkyne | Pd(OAc)2, PPh3 | 5-Hydroxyindole derivative |
| Intramolecular Cyclization | N-Allyl-o-haloaniline derivative | Pd(dba)2, Ligand | Indoline derivative |
Intramolecular Diels-Alder Furan (B31954) (IMDAF) Cycloaddition for Hydroxyindole Synthesis
The Intramolecular Diels-Alder Furan (IMDAF) cycloaddition represents a sophisticated strategy for building the indole nucleus. nih.govacs.orgnih.govresearchgate.net This method involves an intramolecular [4+2] cycloaddition between a furan ring (the diene) and a tethered alkene or alkyne (the dienophile). The resulting oxa-bridged cycloadduct can then be converted into the indole scaffold. To synthesize a 5-hydroxyindole, the initial furan is substituted at the appropriate position to yield the hydroxyl group at the 5-position of the indole ring following rearrangement and aromatization. pitt.edu This approach provides excellent control over the stereochemistry of the newly formed ring.
Fischer Indole Synthesis Variations for 5-Substituted Indoles
The Fischer indole synthesis is a classic and widely utilized method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbhu.ac.in To produce a 5-hydroxyindole, (4-hydroxyphenyl)hydrazine or a protected version is used as the starting material. The reaction proceeds through a hydrazone intermediate, which then undergoes a smolecule.comsmolecule.com-sigmatropic rearrangement and subsequent aromatization to form the indole ring. The resulting 5-hydroxyindole can then be reduced to 5-hydroxyindoline using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.
| Hydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product |
| (4-Methoxyphenyl)hydrazine hydrochloride | Pyruvic acid | H2SO4 | 5-Methoxyindole-2-carboxylic acid |
| (4-Benzyloxyphenyl)hydrazine | Aldehyde/Ketone | Polyphosphoric acid | 5-Benzyloxyindole derivative |
Tscherniac-Einhorn Reaction in Indoline Synthesis
The Tscherniac-Einhorn reaction involves the amidoalkylation of an aromatic compound with an N-hydroxymethylamide or a similar species in the presence of a strong acid, such as sulfuric acid. wikipedia.org This reaction can be adapted for the intramolecular synthesis of indolines. An appropriately substituted N-(hydroxymethyl)aniline derivative can undergo intramolecular cyclization onto the aromatic ring to form the indoline scaffold. To produce a 5-hydroxyindoline, the starting aniline (B41778) must have a hydroxyl group (or a protected hydroxyl group) at the para-position. While this method offers a direct route to the indoline ring system, the highly acidic conditions can limit its compatibility with sensitive functional groups. mdpi.com
Targeted Derivatization of the Indolin-5-ol Hydrochloride Nucleus
Once the this compound nucleus is synthesized, it can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization are the nitrogen atom of the indoline ring and the hydroxyl group at the 5-position.
The nitrogen atom can be readily acylated, alkylated, or sulfonylated using standard methods. For example, reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding N-acylindoline. Reductive amination with aldehydes or ketones can introduce a variety of N-alkyl substituents.
The phenolic hydroxyl group at the 5-position can be O-alkylated or O-acylated. A common method for O-alkylation is the Williamson ether synthesis, which involves reacting the phenoxide with an alkyl halide. Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or carboxylic acid under suitable conditions. These derivatizations enable the fine-tuning of the molecule's electronic and lipophilic properties.
| Derivatization Site | Reaction Type | Reagents | Product |
| Indoline Nitrogen | Acylation | Acyl chloride, Base (e.g., triethylamine) | N-Acylindolin-5-ol |
| Indoline Nitrogen | Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkylindolin-5-ol |
| 5-Hydroxyl Group | O-Alkylation | Alkyl halide, Base (e.g., NaH) | 5-Alkoxyindoline |
| 5-Hydroxyl Group | O-Acylation | Acyl chloride, Base (e.g., pyridine) | Indolin-5-yl acetate |
Functionalization at Nitrogen (N-1) of the Indoline Ring
The nitrogen atom (N-1) of the indoline ring is a key site for introducing molecular diversity. Its functionalization can significantly influence the molecule's properties. Common strategies include N-alkylation, N-acylation, and N-arylation.
N-acylation is a frequently employed strategy, not only to introduce a specific acyl group but also to serve as a directing group for subsequent C-H functionalization reactions. For instance, various N-acyl groups, including those found in natural alkaloids, can direct palladium-catalyzed acetoxylation to the C-7 position over the electronically favored C-5 position. nsf.gov In a study focused on dual 5-LOX/sEH inhibitors, 5-nitroindoline (B147364) was functionalized at the N-1 position by acylation with 4-fluorobenzoyl chloride and 4-fluorophenylacetyl chloride, or by protection with a Boc group using di-tert-butyl dicarbonate (B1257347), achieving high yields of 88-91%. nih.gov
N-alkylation can be achieved by reacting the indoline with alkyl halides. For example, 3-(Indolin-1-yl)propyl benzoate (B1203000) hydrochloride can be synthesized by reacting indoline with 3-chloropropyl benzoate in the presence of a base like triethylamine. google.com The use of directing or protecting groups on the nitrogen is also a common tactic to facilitate functionalization at other positions, such as C-2 lithiation. bhu.ac.in
| Reaction Type | Reagents & Conditions | Purpose/Outcome | Reference |
| N-Acylation | 4-Fluorobenzoyl chloride, Base | Introduction of an aryl-acyl group | nih.gov |
| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | Nitrogen protection | nih.gov |
| N-Alkylation | 3-Chloropropyl benzoate, Triethylamine, 120°C | Introduction of a propyl benzoate side chain | google.com |
| N-Sulfonylation | 2-Pyridylsulfonyl group | Directing group for C-2 alkenylation | chim.it |
| N-Arylation | N-Arylations have been noted as a method for indole functionalization. | Introduction of an aryl substituent | scispace.com |
Substitutions at Carbon (C-2, C-3) of the Indoline Ring
The C-2 and C-3 positions of the pyrrole-like ring in indoles are the most reactive sites for electrophilic substitution. sioc-journal.cn The C-3 position is generally preferred for electrophilic attack due to the superior stability of the resulting cationic intermediate, which can be stabilized by the nitrogen's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.inksu.edu.sa If the C-3 position is occupied, substitution then occurs at C-2. bhu.ac.inksu.edu.sa
A variety of methods have been developed for the functionalization of these positions:
Direct C-H Arylation : Palladium-catalyzed direct arylation can be regioselectively tuned for either the C-2 or C-3 position. The choice of a magnesium base can switch the selectivity from C-2 to C-3. acs.org Gold catalysts have also been used for the direct arylation of indoles with fluorinated arenes, proceeding through a double C-H activation mechanism. unimi.it
Alkylation and Annulation : The reaction of indoles with 2-alkoxycyclopropanoate esters can lead to either C-2/C-3 annulation or C-2 alkylation, depending on the substitution pattern of the starting indole. uwo.ca For 3-substituted indoles, a migration process occurs, resulting in synthetically useful C-2 alkylated products. scispace.comuwo.ca
Iron-Catalyzed C-H Functionalization : Iron catalysts can achieve C-H functionalization of indoles with α-aryl-α-diazoesters. nankai.edu.cn When 3-methyl-substituted indole is used, the reaction occurs at the C-2 position. nankai.edu.cn
| Reaction Type | Catalyst/Reagents | Position | Outcome | Reference |
| Direct Arylation | Pd(OAc)₂, PPh₃, Base | C-2 or C-3 | Regioselective introduction of aryl groups | acs.org |
| Annulation | 2-Alkoxycyclopropanoate Esters | C-2/C-3 | Formation of a fused 5-membered ring | uwo.ca |
| Alkylation | 2-Alkoxycyclopropanoate Esters | C-2 | Alkylation via C-3 to C-2 migration | scispace.comuwo.ca |
| C-H Functionalization | Iron Complexes, α-aryl-α-diazoesters | C-3 (or C-2 if C-3 is blocked) | Introduction of α-aryl-α-indolylacetates | nankai.edu.cn |
| Hydroarylation | Gold(I) Catalyst, Allenes | C-3 | Synthesis of indolyl-alkenes | unimi.it |
Modifications at the Hydroxyl Group (C-5)
The C-5 hydroxyl group of Indolin-5-ol is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs. Additionally, direct C-H functionalization at the C-5 position of the indoline carbocyclic ring offers another route to analogs.
O-Substitution : The hydroxyl group can be converted into ethers or esters. In the synthesis of seco-duocarmycin analogs, 5-hydroxy-1H-indole-2-carboxylic acid was used as a precursor. nih.gov The hydroxyl group was derivatized to form sulfonyloxy groups, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, by coupling with the appropriate sulfonyl chlorides. nih.gov
Direct C-5 Functionalization : While functionalization of the azole ring (C2, C3) is more common, methods for direct functionalization of the carbocyclic ring have been developed. sioc-journal.cn
Iodination : A metal-free, regioselective C-5 iodination of indoles has been reported, providing a versatile intermediate for further cross-coupling reactions. researchgate.net
Olefination : A palladium-catalyzed C-H olefination of directing-group-free indolines at the C-5 position has been achieved using a bidentate S,O-ligand. acs.org
Alkylation : Gold(I)-catalyzed alkylation and Zn(II)-catalyzed Michael-type Friedel–Crafts alkylation have been shown to selectively functionalize the C-5 position of indolines. acs.org A method for C-5 alkylation of indolines with aryl aldehydes catalyzed by hexafluoroisopropanol (HFIP) has also been developed, demonstrating high regioselectivity. acs.org
| Modification Type | Reagents/Catalyst | Position | Description | Reference |
| O-Sulfonylation | Methylsulfonyl chloride / Aminosulfonyl chloride | C-5 OH | Conversion of the hydroxyl to a sulfonyloxy group | nih.gov |
| C-H Iodination | N-Iodosuccinimide (NIS) | C-5 | Metal-free, direct iodination of the indole ring | researchgate.net |
| C-H Olefination | Pd/S,O-Ligand | C-5 | Direct olefination of N-methyl indoline | acs.org |
| C-H Alkylation | Aryl Aldehydes, HFIP | C-5 | Regioselective synthesis of triarylmethanes | acs.org |
| C-H Acetoxylation | Pd(OAc)₂ | C-5 | Undirected C-5 acetoxylation can occur as a side reaction to directed C-7 acetoxylation | nsf.gov |
Stereoselective Synthesis of this compound Analogs
The creation of specific stereoisomers is paramount in drug discovery. Several methodologies have been developed for the stereoselective synthesis of indoline derivatives. These methods often rely on catalysis to control the formation of new stereocenters.
Organocatalysis : Cinchona-derived squaramide has been used to catalyze the reaction between hydroxyindoles and isatins, leading to enantioenriched indoles substituted on the carbocyclic ring with high enantiocontrol. researchgate.net Organocatalysis has also been employed for the enantioselective synthesis of protected 2,5-disubstituted and 2,5,5-trisubstituted piperidines via intramolecular aza-Michael reactions, a strategy applicable to related heterocyclic systems. mdpi.com
Metal-Catalyzed Asymmetric Synthesis : Chiral metal complexes are widely used to induce stereoselectivity.
An enantioselective intermolecular hydroarylation of allenes using a chiral gold(I) catalyst has been reported. unimi.it
Iron complexes of chiral spiro bisoxazolines have been shown to catalyze the asymmetric C-H functionalization of indoles with diazoesters, achieving up to 78% enantiomeric excess (ee). nankai.edu.cn
Rhodium catalysts with chiral ligands have achieved high enantioselectivities (79-99% ee) in the reaction of α-alkyl-α-diazoesters with indoles. nankai.edu.cn
[3+2]-Dipolar Cycloaddition : The reaction of α,β-unsaturated ketones with substituted isatins and a chiral amino acid catalyst, (2S)-octahydro-1H-indole-2-carboxylic acid, afforded di-spirooxindoles in a regio- and diastereoselective manner. nih.gov This demonstrates a powerful method for constructing complex, stereochemically defined scaffolds.
| Reaction Type | Catalyst/Chiral Source | Key Feature | Achieved Selectivity | Reference |
| Asymmetric C-H Functionalization | Iron / Chiral Spiro Bisoxazolines | Asymmetric C-H insertion | Up to 78% ee | nankai.edu.cn |
| Asymmetric C-H Functionalization | Rhodium / Chiral NTTL Ligands | Asymmetric C-H insertion with α-alkyl-α-diazoesters | 79-99% ee | nankai.edu.cn |
| Asymmetric Hydroxyalkylation | Cinchona-derived squaramide | Organocatalytic reaction of hydroxyindoles and isatins | High enantiocontrol | researchgate.net |
| [3+2] Cycloaddition | (2S)-octahydro-1H-indole-2-carboxylic acid | Organocatalytic cycloaddition | High regio- and diastereoselectivity | nih.gov |
| Ring-Expansion | Microwave-assisted, metal-free | Stereoselective synthesis of tetrahydropyridines from cyclopropanated pyrroles | Diastereoselective | nih.gov |
Novel Synthetic Routes and Process Optimization for this compound Production
Beyond laboratory-scale synthesis, the development of efficient, scalable, and environmentally friendly processes is a major focus of modern synthetic chemistry.
Development of Efficient and Scalable Preparative Protocols
Transitioning a synthetic route from a small-scale lab procedure to large-scale industrial production presents significant challenges. Research has focused on developing robust and scalable protocols for indole and indoline synthesis.
One notable approach is a consecutive two-step synthesis of N-unprotected polysubstituted indoles from readily available nitroarenes. nih.gov This protocol, based on a acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, is highly general and has been successfully demonstrated on a 50 mmol scale, yielding multigram quantities of the desired indole products. nih.gov For example, methyl 5-acetyl-1H-indole-3-carboxylate was produced in an 84% yield on a large scale. nih.gov
Continuous flow chemistry offers significant advantages over traditional batch processing for scalability, safety, and efficiency. mdpi.com Flow systems allow for precise control over reaction parameters, rapid optimization, and enhanced safety when handling hazardous reagents or exothermic reactions. The reductive cyclization of nitro compounds, a key step in many indole syntheses, has been successfully adapted to flow systems. mdpi.com For instance, the synthesis of an indoline derivative from a 4-(2-nitrophenyl)-3-oxobutanoate was achieved in a single step using a consecutive catalytic hydrogenation in an H-cube flow reactor, avoiding the isolation of the intermediate indole. mdpi.com
| Methodology | Key Features | Scale | Advantage | Reference |
| Two-Step Annulation | From nitroarenes via N-oxyenamine rearrangement | 50 mmol (multigram) | High generality, good yields, readily available starting materials | nih.gov |
| Continuous Flow Synthesis | Reductive cyclization using an H-cube system | Not specified, but inherently scalable | One-step process, avoids isolation of intermediates, improved safety | mdpi.com |
| Halogen-Exchange | CuCl, NMP solvent | Large scale | Commercially feasible synthesis of 5-chloroindole (B142107) from 5-bromoindole | researchgate.net |
| Base-induced Cyclization | Base-induced diastereoselective cyclization | Large scale | Synthesis of trans-2,6-disubstituted piperidines | mdpi.com |
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr These principles are increasingly being applied to the synthesis of heterocyclic compounds like indoles and indolines.
Key green strategies include:
Use of Green Catalysts and Solvents : Research has focused on replacing hazardous reagents and solvents with more environmentally benign alternatives. orientjchem.org Thiamine hydrochloride (Vitamin B1) has been reported as an eco-friendly, recyclable organocatalyst for the synthesis of bis(indolyl)methanes and related structures. researchgate.netegrassbcollege.ac.in Water, ionic liquids, and deep eutectic solvents are being explored as green solvent alternatives. orientjchem.orgresearchgate.net For instance, waste curd water has been used as a catalytic solvent for bis(indolyl)methane synthesis at room temperature. orientjchem.org
Solvent-Free and Energy-Efficient Conditions : Conducting reactions without a solvent minimizes waste and simplifies purification. A solvent-free, microwave-assisted Knoevenagel condensation between oxindole (B195798) and aldehydes was developed using APTES-functionalized silica (B1680970) (derived from rice husk waste) as a reusable medium. ajgreenchem.com This method produced 3-alkenyl oxindoles in high yields (72-88%) in just 12 minutes. ajgreenchem.com Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly reduce reaction times and improve yields. orientjchem.orgajgreenchem.com
Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle. snu.ac.kr Cross-dehydrogenative-coupling (CDC) reactions are highly atom-economical as they form C-C bonds directly via C-H functionalization without requiring pre-functionalized starting materials. chim.it
| Green Approach | Example Application | Conditions | Advantages | Reference |
| Bio-catalysis | α-Chymotrypsin-catalyzed synthesis of BIMs | Ethanol/water solution | Renewable catalyst, moderate to good yields | orientjchem.org |
| Organocatalysis | Thiamine HCl catalyzed synthesis of BIMs | 1 mol% catalyst, various conditions | Eco-friendly, low catalyst loading, high yields | researchgate.netegrassbcollege.ac.in |
| Green Solvent | Waste curd water for BIM synthesis | Room temperature, stirring | Use of waste material as solvent/catalyst | orientjchem.org |
| Solvent-Free Reaction | Knoevenagel condensation on functionalized silica | Microwave irradiation (12 min) | Reusable medium, rapid, high yields, no solvent waste | ajgreenchem.com |
| Energy Efficiency | Ultrasonically assisted BIM synthesis | Malic acid catalyst, water | Recyclable catalyst, excellent yields (85-95%), use of water | orientjchem.org |
Continuous Flow Chemistry for this compound Production
Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering substantial improvements in safety, efficiency, and scalability over conventional batch processing. scielo.brtarosdiscovery.com The application of flow chemistry to the production of this compound and its precursors aims to create more sustainable and economical manufacturing routes. researchgate.net This approach involves pumping reactants through a series of tubes and reactors, allowing for precise control over reaction conditions like temperature, pressure, and residence time, which often leads to higher yields and purity. scielo.brflinders.edu.au
A key advantage of flow chemistry is the enhanced safety when handling hazardous materials, as the volume of reactive compounds within the system at any given time is minimized. scitube.io For the synthesis of indoline derivatives, this is particularly relevant. For instance, a multi-step synthesis can be "telescoped," where the output from one reaction step flows directly into the next, eliminating the need for intermediate isolation and purification. This streamlines the process, reduces waste, and minimizes operator exposure. flinders.edu.au
Research has demonstrated the successful application of flow chemistry to key reactions in indoline synthesis. One such example is the reductive cyclization of nitro compounds. A one-step heterogeneous catalytic hydrogenation was developed to produce ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate from ethyl 4-(2-nitrophenyl)-3-oxobutanoate. researchgate.net This process, which avoids common hazardous reducing agents, was optimized in a continuous-flow H-Cube™ reactor, demonstrating the potential for safer and greener synthesis. researchgate.net The subsequent N-alkylation of the indoline nitrogen was also successfully optimized in a purpose-built flow reactor. researchgate.net
The table below offers a comparative overview of batch versus flow processes for reactions relevant to indole and indoline synthesis, illustrating the typical advantages of flow technology.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters for Indole Synthesis
| Parameter | Conventional Batch Process | Continuous Flow Process | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in production time. tarosdiscovery.com |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Superior temperature control, reducing side reactions. scielo.br |
| Mass Transfer | Often diffusion-limited | Rapid and efficient mixing | Increased reaction rates and yields. scielo.br |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any time | Inherently safer operations. scitube.io |
| Scalability | Challenging, requires re-optimization | Numbering-up or increasing run time | More straightforward and predictable scale-up. scielo.br |
| Process Control | Manual or semi-automated | Fully automated and integrated | Precise control over all reaction parameters. flinders.edu.au |
This table presents generalized data compiled from various sources on flow chemistry applications. scielo.brtarosdiscovery.comflinders.edu.auscitube.ioscielo.br
Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of this compound derivatives is crucial in medicinal chemistry, as the three-dimensional structure of a molecule is often key to its biological function. nih.gov Chiral indolines are foundational components of numerous alkaloids and pharmacologically active compounds. chinesechemsoc.orgrhhz.net Consequently, the development of asymmetric synthetic methods to produce these enantiomerically pure compounds is an area of intense research.
The primary strategies for achieving enantioselectivity in the synthesis of chiral indolines include:
Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. nih.gov This field includes transition-metal catalysis, organocatalysis, and biocatalysis.
Chiral Auxiliaries : A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired chirality is set, the auxiliary is removed.
Chiral Pool Synthesis : This approach begins with a readily available, inexpensive, and enantiomerically pure natural product, such as an amino acid, which is then chemically transformed into the target molecule. ru.nl
Asymmetric hydrogenation of indole precursors is a prominent and direct route to chiral indolines. chinesechemsoc.org Significant breakthroughs have been achieved using iridium and rhodium-based catalysts. For instance, an Iridium-based catalyst system featuring a bisphosphine-thiourea ligand (ZhaoPhos) has been successfully developed for the asymmetric hydrogenation of various unprotected indoles, producing a wide range of chiral indoline derivatives in high yields (75–99%) and with excellent enantioselectivities (86–99% ee). chinesechemsoc.org Similarly, copper-catalyzed methods have proven effective for creating highly functionalized cis-2,3-disubstituted indolines with high diastereoselectivity and enantioselectivity. acs.orgnih.govmit.eduorganic-chemistry.org
Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids, for example, can effectively catalyze the reduction of indoles, providing access to chiral indolines with high stereocontrol. snnu.edu.cn
The following table summarizes selected catalytic systems used in the asymmetric synthesis of chiral indoline derivatives, showcasing the reaction conditions and achieved stereoselectivities.
Table 2: Selected Catalytic Systems for Asymmetric Synthesis of Chiral Indolines
| Catalyst System / Method | Substrate Type | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ir/ZhaoPhos chinesechemsoc.org | Aryl-substituted unprotected indoles | Chiral indoline derivatives | 75-99% | 86-99% |
| CuH-catalyzed cyclization acs.orgnih.gov | β-substituted styrenes | cis-2,3-disubstituted indolines | High | Excellent |
| Ru(II)/TsDPEN rhhz.net | Racemic 2-substituted-N-acetyl-3-oxoindolines | cis-2-substituted-N-acetyl-3-hydroxyindolines | up to 98% | >99% |
| Pd-catalyzed amination acs.org | Vinyl benzoxazepinones | Chiral 2-vinyl-2-aryl/alkyl indolines | up to 83% | up to 97% |
These advanced methodologies provide robust pathways to chiral this compound derivatives, enabling the synthesis of specific stereoisomers required for targeted pharmacological applications.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Indolin 5 Ol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the Indolin-5-ol hydrochloride molecule can be achieved.
One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the amine proton becomes acidic and may exchange with solvent protons (like in D₂O or CD₃OD), potentially broadening or disappearing. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The aliphatic region will feature two signals, likely triplets, corresponding to the two methylene (-CH₂-) groups of the five-membered ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The this compound structure contains eight carbon atoms, which are expected to produce distinct signals. The spectrum would be characterized by signals for two sp³-hybridized carbons from the saturated portion of the pyrrolidine (B122466) ring and six sp²-hybridized carbons from the aromatic ring. The carbon atom attached to the hydroxyl group (C-5) and those adjacent to the nitrogen atom (C-3a and C-7a) would show characteristic downfield shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH), methylene (CH₂), and methine (CH₃) groups. A DEPT-135 experiment for this compound would show positive signals for the three aromatic CH carbons and negative signals for the two aliphatic CH₂ carbons. Quaternary carbons (C-3a, C-5, and C-7a) would be absent in the DEPT-135 spectrum, aiding in their definitive assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| 2 | ~3.1 - 3.3 (t) | ~30 - 35 | Negative |
| 3 | ~3.6 - 3.8 (t) | ~50 - 55 | Negative |
| 3a | - | ~130 - 135 | Absent |
| 4 | ~6.8 - 7.0 (d) | ~115 - 120 | Positive |
| 5 | - | ~150 - 155 | Absent |
| 6 | ~6.6 - 6.8 (dd) | ~110 - 115 | Positive |
| 7 | ~7.0 - 7.2 (d) | ~125 - 130 | Positive |
| 7a | - | ~145 - 150 | Absent |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the protons at C-2 and C-3, confirming their vicinal relationship in the five-membered ring. Correlations would also be expected between adjacent aromatic protons, such as H-6 and H-7. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 3.1-3.3 ppm would show a correlation to the carbon signal at ~30-35 ppm, assigning them to the C-2/H-2 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular framework. researchgate.net Key correlations would include the H-2 protons showing a cross-peak to the quaternary carbon C-7a, and the H-4 proton correlating to the hydroxyl-bearing carbon C-5 and the bridgehead carbon C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is useful for confirming stereochemistry and spatial relationships. In this compound, a NOESY spectrum would show a correlation between the aliphatic proton at C-4 and the aromatic proton at C-3, confirming their proximity on the ring system.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. For this compound, the free base (Indolin-5-ol) has a chemical formula of C₈H₉NO. nih.gov In positive-ion mode ESI-HRMS, the molecule would be observed as the protonated cation, [C₈H₁₀NO]⁺. The high-resolution measurement of this ion's m/z would confirm its elemental composition, distinguishing it from other isobaric compounds.
Table 2: HRMS Data for the Protonated Indolin-5-ol Cation
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C₈H₁₀NO]⁺ | 136.0757 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information. The protonated molecule of Indolin-5-ol, [M+H]⁺ at m/z 136.0757, would be the precursor ion. The fragmentation of indole (B1671886) and indoline (B122111) alkaloids often involves characteristic losses from the heterocyclic ring. researchgate.netmdpi.com A plausible fragmentation pathway could involve the loss of small neutral molecules such as ethylene (C₂H₄) or ammonia (NH₃) from the indoline ring, leading to the formation of stable aromatic fragment ions.
Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of Indolin-5-ol
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 136.0757 | C₂H₅N | 93.0335 | Dihydroxybenzene-type ion |
| 136.0757 | NH₃ | 119.0855 | Vinylphenol-type ion |
| 136.0757 | CO | 108.0964 | Protonated aminotetralone-type ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups. The spectra provide a molecular fingerprint that is unique to the compound's structure.
For this compound, the IR spectrum would display characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region would correspond to the O-H stretching vibration of the phenolic group. Multiple sharp bands between 2500-3000 cm⁻¹ would be characteristic of the N-H stretching of the secondary ammonium (B1175870) salt. C-H stretching vibrations would appear just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds. The aromatic C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ region. nist.govnist.gov
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the benzene ring would be a particularly prominent feature. The analysis of these vibrational modes provides confirmation of the various functional groups present in the molecule.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3500 (Broad) | Weak |
| N-H Stretch (Ammonium Salt) | 2500 - 3000 (Multiple, Broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1150 - 1250 | Medium |
Advanced Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the rigorous assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for analyzing compounds like indoline derivatives. cetjournal.it A method for analyzing indoline degradation has been developed using a C18 column with an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid. cetjournal.it Stability-indicating HPLC methods are crucial for assessing the degradation of drugs under various conditions. fda.gov.tw
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (<2 µm), UPLC systems operate at higher pressures, resulting in dramatically reduced analysis times, lower solvent consumption, and improved resolution and sensitivity. researchgate.net This makes UPLC an ideal technique for high-throughput purity analysis and impurity profiling of this compound during its development and quality control.
Table 3: Typical Parameters for HPLC/UPLC Analysis of Indoline Derivatives
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Type | Reversed-Phase C18, C8 | Reversed-Phase C18, C8 |
| Particle Size | 3-5 µm | < 2 µm |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Acetonitrile/Methanol and Water/Buffer |
| Detection | UV/Vis (Photodiode Array - PDA) | UV/Vis (Photodiode Array - PDA) |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.9 mL/min |
| Analysis Time | 10 - 30 min | < 15 min |
Preparative chromatography is the application of liquid chromatography on a larger scale to isolate and purify a target compound from a mixture, such as after a chemical synthesis. chromatographyonline.com The primary goal is to collect the compound of interest at a desired purity level. lcms.cz The process often begins with developing an analytical HPLC method, which is then geometrically scaled up for preparative-scale purification. lcms.cz This involves using larger columns and higher flow rates to handle increased sample loads. Indoline derivatives have been successfully purified from reaction byproducts and impurities using preparative HPLC. google.comgoogle.com This technique is essential for obtaining the highly pure this compound required for subsequent analytical characterization and biological testing.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for preliminary purity checks. acs.org It helps in identifying the presence of starting materials, intermediates, and byproducts in a reaction mixture. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced and automated form of TLC that offers superior separation efficiency, sensitivity, and reproducibility. ijcrt.orgresearchgate.netresearchgate.net HPTLC utilizes plates with a smaller and more uniform particle size, leading to better resolution and lower detection limits. ijcrt.orgijprajournal.com It allows for the simultaneous analysis of multiple samples and provides quantitative data through densitometric scanning. nih.gov HPTLC is a powerful tool for the quality control of pharmaceuticals, capable of establishing the purity profile of compounds like this compound. ijcrt.org
Table 4: Comparison of TLC and HPTLC
| Feature | Conventional TLC | HPTLC |
|---|---|---|
| Plate Particle Size | 10-12 µm | 5-6 µm |
| Technique | Manual | Instrumental/Automated |
| Separation Efficiency | Lower | Higher |
| Sample Volume | 1-10 µL | 0.5-5 µL |
| Analysis Time | 20-200 min | Shorter (e.g., 7-20 min) |
| Analysis Type | Primarily Qualitative | Qualitative & Quantitative |
Source: Adapted from references researchgate.netijprajournal.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a pure compound. The experimental results are then compared with the theoretical values calculated from the proposed molecular formula. For this compound, this technique provides direct evidence to confirm its empirical and molecular formula (C₈H₁₀ClNO). The structure of newly synthesized indoline derivatives has been confirmed using elemental analysis in conjunction with spectroscopic methods. mdpi.com A close correlation between the measured and calculated elemental percentages is a critical criterion for verifying the identity and purity of the synthesized compound.
Table 5: Theoretical Elemental Composition of this compound (C₈H₁₀ClNO)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 96.088 | 56.00% |
| Hydrogen | H | 1.008 | 10.080 | 5.88% |
| Chlorine | Cl | 35.453 | 35.453 | 20.66% |
| Nitrogen | N | 14.007 | 14.007 | 8.16% |
| Oxygen | O | 15.999 | 15.999 | 9.32% |
| Total | | | 171.627 | 100.00% |
Medicinal Chemistry Applications and Drug Discovery Potential of Indolin 5 Ol Hydrochloride
Design and Synthesis of Indolin-5-ol Hydrochloride-Based Lead Compounds
The design of lead compounds based on the Indolin-5-ol scaffold often involves the strategic introduction of various substituents to modulate the compound's physicochemical properties and enhance its interaction with biological targets. A common synthetic approach to 5-hydroxyindole (B134679) derivatives, which can be readily reduced to the corresponding indoline (B122111), is the Nenitzescu indole (B1671886) synthesis. This method involves the reaction of a p-benzoquinone with an enamine. For instance, a one-pot, three-component synthesis using 1,4-benzoquinone, an enamine, and an aniline (B41778) catalyzed by montmorillonite (B579905) clay offers an environmentally friendly route to biologically active 5-hydroxyindole derivatives researchgate.net.
Further modifications can be achieved through various chemical reactions. For example, starting from 1,2-dimethyl-3-carbethoxy-5-hydroxyindole, a known hypotensive agent, a multi-step synthesis can be employed to introduce different functional groups mdpi.com. This can involve reactions such as etherification of the 5-hydroxyl group, followed by other transformations to build the desired molecular complexity. The synthesis of 2-amino-5-hydroxyindole derivatives, for instance, has been achieved, leading to potent inhibitors of human 5-lipoxygenase nih.govacs.org. These syntheses often start from p-benzoquinone and suitable enamines, highlighting the versatility of this precursor in generating a library of 5-hydroxyindole-based compounds acs.org. The hydrochloride salt form is typically prepared in the final step by treating the free base with hydrochloric acid to improve solubility and stability.
Optimization Strategies for Therapeutic Efficacy
Once a lead compound with a desired biological activity is identified, medicinal chemists employ various optimization strategies to enhance its therapeutic efficacy. These strategies aim to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. For 5-hydroxyindole and indoline derivatives, structure-activity relationship (SAR) studies are crucial.
For instance, in the development of 5-lipoxygenase inhibitors based on the 2-amino-5-hydroxyindole scaffold, it was found that the introduction of an aryl/arylethylamino group or 4-arylpiperazin-1-yl residues at the 2-position was essential for biological activity nih.gov. Further optimization revealed that aryl/arylethylamino derivatives exhibited a more balanced activity profile in both cell-free and intact cell assays compared to the 4-arylpiperazin-1-yl derivatives nih.gov.
Another optimization strategy involves modifying the substituents on the indole or indoline ring to fine-tune the electronic and steric properties of the molecule. In the context of dual-function inhibitors targeting phospholipase A2 (PLA2) and leukotriene A4 hydrolase (LTA4H), a series of 5-hydroxytryptamine derivatives were synthesized based on a lead compound. This led to compounds with significantly improved inhibitory activity against both enzymes nih.gov. Molecular docking studies can further guide the design of new analogs by predicting their binding modes within the target protein's active site, allowing for the rational design of more potent and selective inhibitors nih.gov.
Development of Novel Therapeutics for Specific Disease Areas
The versatility of the Indolin-5-ol scaffold has led to the exploration of its derivatives in various therapeutic areas.
Inflammation is a key pathological feature of many chronic diseases. Derivatives of 5-hydroxyindole have shown significant promise as anti-inflammatory agents. A notable target in inflammation is 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. A series of novel 2-amino-5-hydroxyindoles have been designed and synthesized as potent 5-LO inhibitors nih.govacs.org. One of the most potent compounds, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, exhibited an IC50 value of approximately 300 nM against human recombinant 5-LO nih.govacs.org.
The anti-inflammatory potential of these compounds is further supported by their ability to inhibit 5-LO activity in intact polymorphonuclear leukocytes nih.gov. The development of dual-function inhibitors targeting both phospholipase A2 (PLA2) and leukotriene A4 hydrolase (LTA4H) from 5-hydroxytryptamine derivatives also represents a promising strategy for creating novel anti-inflammatory drugs nih.gov. One such derivative demonstrated IC50 values of 9.2 ± 0.5 μM and 2.4 ± 1.4 μM against hnps-PLA2 and LTA4H-h, respectively nih.gov.
| Compound | Target | IC50 Value |
|---|---|---|
| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | Human recombinant 5-LO | ~300 nM |
| Optimized 5-hydroxytryptamine derivative | hnps-PLA2 | 9.2 ± 0.5 μM |
| Optimized 5-hydroxytryptamine derivative | LTA4H-h | 2.4 ± 1.4 μM |
The indole nucleus is a key component of many neuroactive compounds, and its derivatives have been investigated for their neuroprotective potential. Hydroxyindoles, including 5-hydroxyindole, have been shown to protect neuronal cultures from ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases like Alzheimer's and Parkinson's nih.gov. The neuroprotective effects of these compounds are attributed to their radical-trapping antioxidant activity nih.gov.
Studies have shown that several hydroxyindole analogs, including 5-hydroxyindole, can desensitize neuronal cells to ferroptosis nih.gov. While 3-hydroxyindole was found to be the most potent inhibitor of ferroptosis in one study, 5-hydroxyindole and its derivatives like serotonin (B10506) also demonstrated protective effects nih.gov. The ability of these compounds to mitigate oxidative stress and prevent cell death highlights their potential as therapeutic agents for neurodegenerative conditions.
The indole scaffold is a "privileged structure" in anticancer drug discovery, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. A recent study synthesized 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives and evaluated their cytotoxicity against the MCF-7 breast cancer cell line nih.gov.
Several of these compounds exhibited significant cytotoxic effects. Notably, an ester derivative possessing a 4-methoxy group (compound 5d) was identified as the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM. Other ester derivatives also showed promising cytotoxicity with EC50 values below 10 µM against MCF-7 cells, while showing no significant toxicity to normal human dermal fibroblast cells nih.gov. The starting material for the synthesis of some of these anticancer agents, 1,2-dimethyl-3-carbethoxy-5-hydroxyindole, itself has a history of investigation for its biological activities mdpi.com.
| Compound | Description | EC50 Value (µM) |
|---|---|---|
| Compound 5d | Ester derivative with a 4-methoxy group | 4.7 |
| Compound 5a | Ester derivative | < 10 |
| Compound 5l | Ester derivative | < 10 |
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. A key enzyme in uric acid production is xanthine (B1682287) oxidase (XO). Therefore, inhibiting XO is a major therapeutic strategy for managing hyperuricemia and gout. While allopurinol (B61711) is a widely used XO inhibitor, the search for novel, non-purine inhibitors with improved safety profiles is ongoing ajrconline.orgnih.gov.
Research has shown that compounds with an N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acid skeleton can act as potent XO inhibitors. One such compound demonstrated an IC50 value of 0.13 µM, which is significantly more potent than allopurinol (IC50 = 2.93 µM) nih.gov. Although this specific example is an indole derivative, the findings suggest that the 5-substituted indole scaffold is a promising starting point for the design of novel XO inhibitors. Further exploration of indoline-5-ol derivatives in this area could lead to the development of new therapeutic agents for gout and hyperuricemia.
Antiepileptic, Anticonvulsant, and Anxiolytic Agents
The indole nucleus, the core structure of indoline derivatives, is a significant pharmacophore in the development of novel therapeutics for neurological disorders. Various derivatives incorporating this scaffold have been investigated for their potential to manage conditions such as epilepsy and anxiety.
Research into indole derivatives has revealed promising anticonvulsant properties. For instance, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and screened for their anticonvulsant activity, with some compounds showing significant protection against seizures in preclinical models. mdpi.com Similarly, other studies have identified various indole-containing compounds with notable anticonvulsant effects, comparable to established drugs like phenytoin (B1677684) and carbamazepine. mdpi.com The mechanism of action for many new antiepileptic drugs (AEDs) often involves modulating excitatory and inhibitory neurotransmission, for example, by interacting with voltage-gated sodium channels or enhancing GABAergic activity. researchgate.net The therapeutic potential of targeting the serotonin (5-hydroxytryptamine, 5-HT) system is also recognized, as studies have shown that enhancing 5-HT neurotransmission can produce anticonvulsant effects. nih.gov
In the realm of anxiolytic research, indole-based structures have also demonstrated potential. For example, a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative was shown to exhibit anxiolytic-like activity in mouse models. mdpi.com This effect was suggested to be mediated, at least in part, through the serotonergic system, specifically involving the 5-HT2A receptor. mdpi.com The exploration of natural compounds and their synthetic derivatives continues to be a fruitful area for identifying new anxiolytic agents, with many essential oils containing active terpenes and other molecules that show promise in animal models. nih.gov The anxiolytic effects are often assessed using behavioral tests like the elevated plus maze and open field test. nih.gov
The following table summarizes the anticonvulsant activity of selected indole derivatives from preclinical studies.
| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference Drug(s) |
| Compound 4 | MES | 17.17 | 41.9 | Phenytoin, Carbamazepine |
| Compound 4 | sc-PTZ | 24.55 | 29.3 | Ethosuximide |
| Compound 5 | MES | 19.7 | 36.5 | Phenytoin, Carbamazepine |
| Compound 5 | sc-PTZ | 21.2 | 33.9 | Ethosuximide |
| Compound 71 | MES | 30 | - | Phenytoin, Carbamazepine |
MES: Maximal Electroshock Seizure test; sc-PTZ: subcutaneous Pentylenetetrazole seizure test. Data sourced from mdpi.com.
Multitarget Drug Design Incorporating the this compound Scaffold
The traditional "one-molecule, one-target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases. nih.govmdpi.com This has led to the rise of multitarget drug design, or polypharmacology, which aims to create single chemical entities that can modulate multiple biological targets simultaneously. nih.govmdpi.com The indoline scaffold, a reduced form of indole, has emerged as a valuable framework in this endeavor. acs.orgnih.gov Its structural properties allow for versatile chemical modifications, enabling the design of ligands that can interact with distinct binding sites on different proteins. researchgate.net
A notable example of the indoline scaffold in multitarget design is the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgnih.gov Both enzymes are key players in the metabolism of arachidonic acid and are implicated in inflammatory processes. A balanced modulation of these pathways is considered a promising strategy for developing anti-inflammatory drugs. acs.orgnih.gov Researchers have successfully designed and synthesized indoline-based compounds that exhibit potent inhibitory activity against both 5-LOX and sEH. acs.orgnih.gov An integrated approach combining in silico screening of an in-house library, followed by chemical synthesis and in vitro enzymatic and cellular assays, led to the identification of highly effective dual inhibitors. acs.orgnih.gov
The table below presents the inhibitory activity of a lead indoline-based compound against these two targets.
| Compound ID | Target | IC₅₀ (µM) |
| 73 | 5-LOX | 0.41 ± 0.01 |
| 73 | sEH | 0.43 ± 0.10 |
IC₅₀: Half maximal inhibitory concentration. Data sourced from acs.org.
This multitarget approach, exemplified by the dual 5-LOX/sEH inhibitors, showcases the potential of the indoline scaffold to generate synergistic therapeutic effects and potentially overcome challenges like drug resistance that can arise with single-target agents. nih.govacs.orgnih.gov
Development of this compound as Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems and are essential tools in chemical biology and drug discovery. The indoline scaffold is not only a component of potential therapeutics but also serves as a foundational structure for the creation of such probes. An ideal chemical probe possesses high potency, selectivity for its intended target over other related proteins, and a well-characterized mechanism of action.
The development of selective ligands for understudied G protein-coupled receptors (GPCRs) is a key area where such probes are needed. For example, the 5-HT5A serotonin receptor remains poorly understood due to a lack of selective chemical tools. nih.gov In one study, a structure-based design approach was used to develop a novel chemical probe set for this receptor. Starting with a virtual screen of millions of compounds against a homology model of the 5-HT5A receptor, researchers identified and optimized a ligand, UCSF678, which is a potent and selective partial agonist. nih.gov This work highlights how specific molecular scaffolds can be rationally modified to create tools that help elucidate the physiological and pathological roles of specific biological targets. nih.gov
While not always directly fluorescent, indole derivatives can be functionalized to serve as colorimetric or fluorescent sensors. For instance, certain 5-(1H-Indol-3-yl)-pyrazolyl derivatives have been developed as colorimetric sensors for anions, demonstrating the utility of the indole framework in creating tools for chemical detection. researchgate.net The inherent properties of the indole ring system, which can be readily modified, make it an attractive starting point for designing probes for a wide range of biological targets, including enzymes, receptors, and other proteins. nih.govexlibrisgroup.com
Future Perspectives and Emerging Research Directions for Indolin 5 Ol Hydrochloride
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel and efficient synthetic routes is paramount to accelerating the exploration of Indolin-5-ol hydrochloride and its derivatives. Traditional synthetic methods are often multi-step processes with limitations in yield and stereoselectivity. Future research will likely focus on the application of modern synthetic strategies to overcome these challenges.
One promising area is the adoption of diversity-oriented synthesis (DOS) . This approach allows for the creation of a wide array of structurally diverse indole-based scaffolds from a common starting material. By strategically introducing variations in the molecular architecture, researchers can rapidly generate libraries of compounds for biological screening. annualreviews.orgresearchgate.net This methodology facilitates the exploration of a broader chemical space, increasing the probability of identifying derivatives with improved efficacy and selectivity.
Solid-phase synthesis presents another avenue for enhancing efficiency, particularly for the generation of compound libraries for high-throughput screening. researchgate.netmdpi.comcolumbia.edu By anchoring the indoline (B122111) scaffold to a solid support, reagents can be easily added and excess materials washed away, simplifying the purification process and enabling automation. This technique is particularly well-suited for the combinatorial synthesis of this compound analogs, allowing for the systematic modification of different parts of the molecule to probe structure-activity relationships. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery, and their application to this compound research holds immense potential. These computational tools can analyze vast datasets to identify patterns and make predictions that can guide the design and optimization of novel drug candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this context. By developing models that correlate the structural features of this compound derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. mdpi.comnih.govbrieflands.comnih.gov This predictive capability allows for the prioritization of synthetic efforts, focusing on molecules with the highest probability of success. For instance, a QSAR study on indolyl and piperidinyl sulphonamide derivatives successfully identified key molecular features for optimizing binding affinity to the serotonin (B10506) 5-HT(6) receptor. nih.gov Such models can be developed and refined for various biological targets relevant to this compound.
AI and ML can also be employed to predict the activity of this compound derivatives against G protein-coupled receptors (GPCRs), a large family of important drug targets. nih.govresearchgate.netmdpi.com By training models on existing data of GPCR-ligand interactions, it is possible to screen virtual libraries of this compound analogs and identify those with a high likelihood of modulating GPCR activity. nih.govmdpi.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. mdpi.comnih.govbrieflands.comnih.gov | Prioritize the synthesis of the most promising derivatives, accelerating the identification of lead compounds. |
| De Novo Design | Utilizes generative models to create novel molecular structures with desired properties. nih.govarxiv.orgnih.govmdpi.com | Discover novel and potent this compound analogs with optimized therapeutic profiles. |
| GPCR Activity Prediction | Employs machine learning to predict the interaction of compounds with G protein-coupled receptors. nih.govresearchgate.netmdpi.com | Facilitate the discovery of new therapeutic applications for this compound by identifying its potential targets. |
Advanced Biological Assay Development for Mechanism of Action Elucidation
A deep understanding of the molecular mechanism of action is crucial for the rational development of any therapeutic agent. For this compound, this involves identifying its specific biological targets and characterizing the downstream signaling pathways it modulates. Future research will increasingly rely on advanced biological assays to unravel these intricate details.
Given that many indole (B1671886) derivatives interact with G protein-coupled receptors (GPCRs), the development of sophisticated GPCR biosensors will be instrumental. annualreviews.orgnih.govannualreviews.orgnih.govfrontiersin.org Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) allow for the real-time monitoring of protein-protein interactions and conformational changes in living cells. nih.gov These biosensors can be used to study the engagement of this compound with specific GPCRs and to dissect the subsequent signaling cascades, including G-protein activation and β-arrestin recruitment. nih.gov
Cryo-electron microscopy (cryo-EM) is another powerful technique that is providing unprecedented insights into the structure of membrane proteins like GPCRs. researchgate.netpeakproteins.comnih.govnih.govresearchgate.net By determining the high-resolution structure of a target receptor in complex with this compound or its derivatives, researchers can visualize the precise binding interactions at an atomic level. researchgate.netpeakproteins.comnih.gov This structural information is invaluable for understanding the basis of molecular recognition and for guiding the structure-based design of more potent and selective ligands. Recent cryo-EM studies have successfully elucidated the structures of serotonin receptors bound to their ligands, providing a roadmap for the design of new therapeutics. researchgate.netpeakproteins.comnih.gov
Furthermore, the development of cell-based assays that can measure the activity of downstream signaling molecules, such as second messengers and phosphorylated proteins, will provide a more comprehensive picture of the cellular response to this compound. These assays are essential for confirming target engagement and for understanding the functional consequences of receptor modulation.
Translational Research from Preclinical Findings to Potential Clinical Applications
The journey from a promising preclinical compound to a clinically effective drug is fraught with challenges, particularly for central nervous system (CNS) disorders. nih.govnih.govdrugtargetreview.comcambridge.orgbmj.com Translational research plays a critical role in bridging the gap between laboratory findings and human studies. For this compound, a robust translational strategy will be essential for its successful clinical development.
A key component of this strategy is the use of pharmacodynamic biomarkers . These are measurable indicators of a drug's biological effect on its target. nih.govresearchgate.netmdpi.com In the context of CNS drug development, biomarkers can provide objective evidence of target engagement in the brain and can help to establish a dose-response relationship. nih.gov For instance, if this compound is found to target the serotonin system, changes in the levels of serotonin metabolites in the cerebrospinal fluid could serve as a pharmacodynamic biomarker. nih.gov Neuroimaging techniques, such as positron emission tomography (PET), can also be used to visualize and quantify receptor occupancy in the brain.
Careful selection of patient populations for early-phase clinical trials is another critical aspect of translational research. By identifying patient subgroups that are most likely to respond to treatment based on their genetic or biomarker profile, the chances of demonstrating clinical efficacy can be increased. This precision medicine approach can help to de-risk the later stages of clinical development.
The development of indole derivatives for CNS disorders has a long history, with numerous compounds having entered clinical evaluation. researchgate.netjpsbr.org Learning from the successes and failures of these past programs can provide valuable insights for the clinical development of this compound. A thorough understanding of the challenges associated with developing drugs for specific neurological or psychiatric conditions will be crucial for designing informative and efficient clinical trials. mdpi.com
Investigation of this compound in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new and effective treatments. The unique chemical scaffold of this compound makes it an interesting candidate for investigation against the pathogens that cause these diseases.
One promising strategy is drug repurposing , where existing compounds are screened for activity against new indications. annualreviews.org This approach can significantly reduce the time and cost of drug development. Screening a library of this compound derivatives against a panel of NTD pathogens could lead to the identification of novel therapeutic leads.
Leishmaniasis , a parasitic disease caused by Leishmania species, is a particularly relevant target. Several studies have demonstrated the potential of screening compound libraries to identify new anti-leishmanial agents. frontiersin.orgdrugtargetreview.com Virtual screening of natural product libraries has identified compounds with promising activity against Leishmania donovani. frontiersin.org High-throughput screening of a natural product library also identified several compounds with activity against both the promastigote and amastigote forms of L. donovani. drugtargetreview.com Given that indole derivatives have shown a broad range of antimicrobial activities, it is plausible that this compound or its analogs could exhibit anti-leishmanial properties. cambridge.org
Future research in this area should involve the systematic screening of this compound derivatives against a diverse range of NTD pathogens, including kinetoplastids like Leishmania and Trypanosoma, as well as various bacteria and fungi. Any hits identified through these screens would then need to be validated in more advanced preclinical models of infection.
| Research Direction | Rationale | Potential Outcome |
| Drug Repurposing | Screening existing compounds can accelerate the drug discovery process for NTDs. annualreviews.org | Identification of this compound derivatives with unexpected activity against NTD pathogens. |
| Anti-Leishmanial Screening | The urgent need for new treatments for leishmaniasis and the proven success of library screening. frontiersin.orgdrugtargetreview.com | Discovery of novel anti-leishmanial lead compounds based on the this compound scaffold. |
| Broad-Spectrum Antimicrobial Evaluation | Indole derivatives are known to possess diverse antimicrobial activities. cambridge.org | Uncovering the potential of this compound as a broad-spectrum anti-infective agent. |
Role of this compound in Combinatorial Chemistry and High-Throughput Screening Libraries
The structural features of this compound make it an excellent starting point for the construction of large and diverse compound libraries for high-throughput screening (HTS). Its bicyclic core provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space.
Combinatorial chemistry is a powerful technology for the rapid synthesis of large numbers of related compounds. nih.gov By employing a modular approach where different building blocks are combined in a systematic fashion, vast libraries of this compound derivatives can be generated. These libraries can then be screened against a wide range of biological targets to identify novel hits. The use of solid-phase synthesis can further streamline this process, enabling the automated production of these compound collections. researchgate.net
The design of these libraries can be guided by diversity-oriented synthesis (DOS) principles, which aim to maximize the structural diversity of the library members. annualreviews.orgresearchgate.net This approach increases the likelihood of finding compounds that interact with novel biological targets and pathways. The indole scaffold is particularly amenable to DOS, as it can be elaborated into a variety of complex, polycyclic structures. researchgate.netnih.gov
The integration of this compound into HTS libraries provides a valuable resource for academic and industrial drug discovery programs. The screening of these libraries against both known and novel biological targets has the potential to uncover new therapeutic opportunities for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Indolin-5-ol hydrochloride in academic research?
- Answer : Synthesis should follow established protocols for analogous indoline derivatives, including cyclization of precursor amines under acidic conditions. Characterization requires multi-modal analysis:
- Purity : HPLC or UPLC with UV detection (λ = 254–280 nm) .
- Structural Confirmation : - and -NMR to verify the indoline scaffold and hydrochloride salt formation. Compare spectral data with PubChem or Reaxys entries .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) via combustion analysis .
- Note : For novel derivatives, include high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Exposure Control : Monitor airborne particles via HEPA filters. No occupational exposure limits are established, but treat as a potential irritant (skin/eyes) based on structural analogs .
- Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and dispose per institutional guidelines .
Q. What experimental design considerations are critical for reproducibility in this compound studies?
- Answer :
- Documentation : Record reaction parameters (temperature, solvent, catalyst) and batch-specific variations .
- Controls : Include positive/negative controls in bioactivity assays (e.g., known kinase inhibitors if studying enzymatic interactions) .
- Reagent Purity : Specify suppliers and lot numbers for starting materials to mitigate batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
- Structural Variants : Compare substituent effects (e.g., methyl vs. halogen groups at position 3) to identify structure-activity relationships (SAR) .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in assay media) .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via LC-MS .
- Stabilizers : Test excipients like citrate buffers (pH 4–6) or antioxidants (e.g., ascorbic acid) for long-term storage .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at room temperature .
Q. How can computational models enhance the design of this compound-based therapeutics?
- Answer :
- In Silico Docking : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Apply tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity risks .
- QSAR Modeling : Train models on derivative libraries to prioritize synthesis of high-potential candidates .
Methodological Best Practices
- Literature Review : Use advanced search operators (e.g.,
"this compound" AND (synthesis OR pharmacokinetics)) in PubMed/Google Scholar . - Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
